molecular formula C17H13Br2NO B13045780 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline

Cat. No.: B13045780
M. Wt: 407.1 g/mol
InChI Key: GNELDHPJPGGSFF-UHFFFAOYSA-N
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Description

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the bromination of 2-methoxyquinoline followed by the introduction of the bromo(phenyl)methyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the quinoline ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-formylchromone: Another brominated quinoline derivative with similar chemical properties.

    3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group that exhibit similar reactivity patterns.

Uniqueness

6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and a methoxy group makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C17H13Br2NO

Molecular Weight

407.1 g/mol

IUPAC Name

6-bromo-3-[bromo(phenyl)methyl]-2-methoxyquinoline

InChI

InChI=1S/C17H13Br2NO/c1-21-17-14(16(19)11-5-3-2-4-6-11)10-12-9-13(18)7-8-15(12)20-17/h2-10,16H,1H3

InChI Key

GNELDHPJPGGSFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)Br

Origin of Product

United States

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